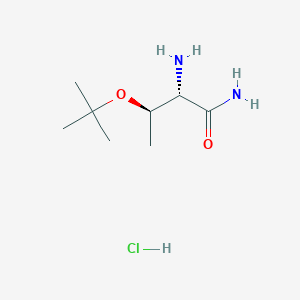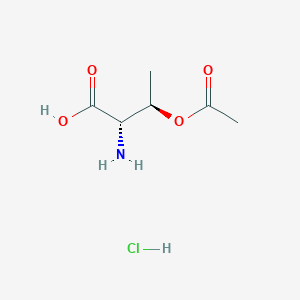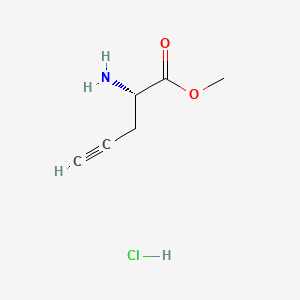
H-Gln-amc HBr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gln-amc HBr is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidor de la Glutaminil Ciclasa Investigación
H-Gln-amc HBr se ha utilizado en la investigación de posibles inhibidores de la glutaminil ciclasa {svg_1}. La glutaminil ciclasa (QC) es una enzima que se ha asociado con diversas enfermedades, incluida la enfermedad de Alzheimer {svg_2}. Por lo tanto, los inhibidores de QC son de gran interés en el campo del descubrimiento de fármacos {svg_3}.
Descubrimiento de Fármacos Basado en Fragmentos
El compuesto se ha utilizado en el descubrimiento de fármacos basado en fragmentos (FBDD), un método que se ha vuelto popular debido a su eficiencia en comparación con la química combinatoria {svg_4}. En FBDD, se utilizan moléculas pequeñas (fragmentos) para muestrear de manera más efectiva el espacio químico disponible {svg_5}.
Investigación de la Enfermedad de Alzheimer
This compound se ha utilizado en la investigación relacionada con la enfermedad de Alzheimer {svg_6}. Como se mencionó anteriormente, QC está asociada con la enfermedad de Alzheimer, y los inhibidores de QC, como this compound, se están investigando por su potencial contra esta enfermedad {svg_7}.
Determinación de la Actividad Enzimática
El compuesto se utiliza en la determinación de la actividad enzimática catalítica de QC {svg_8}. Esto se hace utilizando el sustrato fluorogénico Gln-AMC (N-glutaminil-7-amino-4-metil-cumarina) y la enzima de apoyo piroglutamil aminopeptidasa (pGAP), así como QC humana purificada {svg_9}.
Investigación de Microalgas
This compound se ha utilizado en la investigación que involucra microalgas {svg_10}. Las microalgas son conocidas por su capacidad para sintetizar compuestos complejos y altamente diversos con propiedades específicas de inhibición enzimática {svg_11}.
Investigación de Sulfolípidos
El compuesto se ha utilizado en la investigación de sulfolípidos, que son potentes inhibidores de QC {svg_12}. Los sulfolípidos se han identificado como compuestos que inhiben QC y poseen subestructuras con las cualidades farmacofóricas requeridas {svg_13}.
Mecanismo De Acción
Target of Action
H-Gln-amc HBr, also known as L-Glutamine 7-amido-4-methylcoumarin hydrobromide, is primarily targeted towards Glutaminyl Cyclase (QC) . QC is an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid . This enzyme plays a crucial role in the maturation and stability of various bioactive peptides and proteins.
Mode of Action
This compound acts as a fluorogenic substrate in a continuous spectrometric assay for QC activity . It interacts with QC, and this interaction results in the conversion of N-terminal glutaminyl residues into pyroglutamic acid, with the concomitant liberation of ammonia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutaminyl cyclase pathway . This pathway is involved in the cyclization of N-terminal glutamine residues into pyroglutamic acid, a critical process in the maturation of various hormones and proteins. The downstream effects of this pathway include the stabilization of peptide hormones and proteins, and the regulation of several physiological processes.
Análisis Bioquímico
Biochemical Properties
H-Gln-amc HBr plays a significant role in biochemical reactions as a substrate for glutaminyl cyclase, an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid. This reaction is crucial for the maturation of peptide hormones and proteins that carry N-terminal pyroglutamyl residues . The interaction between this compound and glutaminyl cyclase involves the binding of the substrate to the active site of the enzyme, where the conversion takes place. The presence of metal ions such as zinc is essential for the catalytic activity of glutaminyl cyclase .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for enzymes involved in protein maturation and modification. The enzymatic cleavage of this compound results in the release of a fluorescent product, which can be used to monitor enzyme activity and study cellular processes such as signal transduction, gene expression, and metabolic pathways. The compound’s ability to release a detectable product upon enzymatic cleavage makes it a valuable tool for investigating the effects of enzyme activity on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glutaminyl cyclase, where it binds to the enzyme’s active site. The presence of metal ions, particularly zinc, is crucial for the enzyme’s catalytic activity. The binding of this compound to the active site facilitates the conversion of the N-terminal glutaminyl residue into pyroglutamic acid, with the concomitant release of ammonia. This reaction is essential for the maturation of peptide hormones and proteins that carry N-terminal pyroglutamyl residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at 4°C, but its activity may decrease over time if not stored properly . Long-term studies have shown that the enzymatic activity of glutaminyl cyclase can be monitored using this compound, providing valuable insights into the enzyme’s function and stability under various conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for glutaminyl cyclase, allowing for the study of enzyme activity and its impact on physiological processes. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular function and metabolism. It is essential to determine the optimal dosage to avoid any detrimental effects while maximizing the compound’s utility in biochemical research .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein maturation and modification. The compound interacts with glutaminyl cyclase, facilitating the conversion of N-terminal glutaminyl residues into pyroglutamic acid. This reaction is crucial for the maturation of peptide hormones and proteins that carry N-terminal pyroglutamyl residues. The presence of metal ions such as zinc is essential for the catalytic activity of glutaminyl cyclase, highlighting the importance of metal cofactors in the compound’s metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can serve as a substrate for glutaminyl cyclase. The transport and distribution of this compound are essential for its effective utilization in biochemical assays and studies .
Subcellular Localization
This compound is localized in specific subcellular compartments where it interacts with glutaminyl cyclase. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments is crucial for its role as a substrate in enzymatic reactions, facilitating the maturation of peptide hormones and proteins .
Propiedades
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPDWBJBPXVCEN-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)












